molecular formula C58H89N19O13S B10837783 H-D-Arg-Arg-D-Pro-D-xiHyp-Gly-2Thi-Ser-Tic-N(cHex)Gly-Arg-OH

H-D-Arg-Arg-D-Pro-D-xiHyp-Gly-2Thi-Ser-Tic-N(cHex)Gly-Arg-OH

Cat. No.: B10837783
M. Wt: 1292.5 g/mol
InChI Key: UZTHIUKOCVEJNZ-AEDXMOCQSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Icatibant is synthesized through solid-phase peptide synthesis (SPPS), a method that allows the sequential addition of amino acids to a growing peptide chain anchored to a solid resin . The synthesis involves the following steps:

    Resin Loading: The first amino acid is attached to the resin.

    Deprotection: The protecting group of the amino acid is removed.

    Coupling: The next amino acid, protected at its amino group, is activated and coupled to the growing peptide chain.

    Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.

    Cleavage: The peptide is cleaved from the resin and deprotected to yield the final product.

Industrial Production Methods

Industrial production of icatibant follows similar principles but on a larger scale. Automated peptide synthesizers are often used to enhance efficiency and reproducibility. The process is optimized to ensure high purity and yield, with stringent quality control measures in place .

Chemical Reactions Analysis

Types of Reactions

Icatibant undergoes various chemical reactions, including:

    Oxidation: The thiol group in 2-thienylalanine can be oxidized to form disulfides.

    Reduction: Disulfides can be reduced back to thiols.

    Substitution: Amino groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or iodine in mild conditions.

    Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions include disulfides from oxidation and thiols from reduction. Substitution reactions can yield various derivatives depending on the nucleophile used .

Scientific Research Applications

Icatibant has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Icatibant is unique due to its high specificity and potency as a bradykinin B2 receptor antagonist. Its synthetic nature allows for precise control over its structure and function, making it a valuable therapeutic agent .

Properties

Molecular Formula

C58H89N19O13S

Molecular Weight

1292.5 g/mol

IUPAC Name

(2S)-2-[[2-[[(3S)-2-[(2S)-2-[[(2S)-2-[[2-[[(2R)-1-[(2R)-1-[(2S)-2-[[(2R)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]-4-hydroxypyrrolidine-2-carbonyl]amino]acetyl]amino]-3-thiophen-2-ylpropanoyl]amino]-3-hydroxypropanoyl]-3,4-dihydro-1H-isoquinoline-3-carbonyl]-cyclohexylamino]acetyl]amino]-5-(diaminomethylideneamino)pentanoic acid

InChI

InChI=1S/C58H89N19O13S/c59-38(16-6-20-66-56(60)61)48(82)72-39(17-7-21-67-57(62)63)51(85)74-23-9-19-43(74)53(87)77-30-36(79)26-44(77)50(84)69-28-46(80)71-41(27-37-15-10-24-91-37)49(83)73-42(32-78)52(86)76-29-34-12-5-4-11-33(34)25-45(76)54(88)75(35-13-2-1-3-14-35)31-47(81)70-40(55(89)90)18-8-22-68-58(64)65/h4-5,10-12,15,24,35-36,38-45,78-79H,1-3,6-9,13-14,16-23,25-32,59H2,(H,69,84)(H,70,81)(H,71,80)(H,72,82)(H,73,83)(H,89,90)(H4,60,61,66)(H4,62,63,67)(H4,64,65,68)/t36?,38-,39+,40+,41+,42+,43-,44-,45+/m1/s1

InChI Key

UZTHIUKOCVEJNZ-AEDXMOCQSA-N

Isomeric SMILES

C1CCC(CC1)N(CC(=O)N[C@@H](CCCN=C(N)N)C(=O)O)C(=O)[C@@H]2CC3=CC=CC=C3CN2C(=O)[C@H](CO)NC(=O)[C@H](CC4=CC=CS4)NC(=O)CNC(=O)[C@H]5CC(CN5C(=O)[C@H]6CCCN6C(=O)[C@H](CCCN=C(N)N)NC(=O)[C@@H](CCCN=C(N)N)N)O

Canonical SMILES

C1CCC(CC1)N(CC(=O)NC(CCCN=C(N)N)C(=O)O)C(=O)C2CC3=CC=CC=C3CN2C(=O)C(CO)NC(=O)C(CC4=CC=CS4)NC(=O)CNC(=O)C5CC(CN5C(=O)C6CCCN6C(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)N)O

Origin of Product

United States

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